molecular formula C13H10FN3OS B4479324 2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide

2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No.: B4479324
M. Wt: 275.30 g/mol
InChI Key: WGCCOVJSMCBVBV-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluoro-substituted indole ring and a thiazole moiety, connected through an acetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 6-fluoroindole, is subjected to a series of reactions to introduce the acetamide group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thioamides or thioesters. The cyclization reaction to form the thiazole ring can be catalyzed by acids or bases, depending on the specific reagents used.

    Coupling Reaction: The final step involves coupling the fluoroindole derivative with the thiazole moiety. This can be achieved through a nucleophilic substitution reaction, where the acetamide group of the indole derivative reacts with a suitable leaving group on the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide
  • 2-(6-fluoro-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
  • 2-(6-fluoro-1H-indol-1-yl)-N-[(1-isopropyl-4-piperidinyl)methyl]acetamide

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide is unique due to the presence of both the fluoro-substituted indole ring and the thiazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3OS/c14-10-2-1-9-3-5-17(11(9)7-10)8-12(18)16-13-15-4-6-19-13/h1-7H,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCCOVJSMCBVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-fluoro-1H-indol-1-yl)-N-1,3-thiazol-2-ylacetamide
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